8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 135782-64-8
VCID: VC21288317
InChI: InChI=1S/C12H8ClN3/c13-10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H
SMILES: C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3Cl
Molecular Formula: C12H8ClN3
Molecular Weight: 229.66 g/mol

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 135782-64-8

Cat. No.: VC21288317

Molecular Formula: C12H8ClN3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine - 135782-64-8

Specification

CAS No. 135782-64-8
Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
IUPAC Name 8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C12H8ClN3/c13-10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H
Standard InChI Key ASEIZQFWGZKAKO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3Cl
Canonical SMILES C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3Cl

Introduction

Chemical Classification and Properties

Position within Heterocyclic Compounds

8-Chloro-3-phenyl- triazolo[4,3-a]pyridine belongs to the broader class of fused heterocyclic compounds, specifically within the subclass of 1,2,4-triazolo[4,3-a]pyridines. This classification is significant as fused heterocycles represent an important category of compounds in medicinal chemistry due to their diverse biological activities and favorable drug-like properties. The triazolopyridine scaffold in particular has attracted considerable attention in pharmaceutical research as it provides a versatile template for designing compounds with targeted biological effects.

Within the hierarchy of heterocyclic compounds, this molecule represents a nitrogen-rich system containing three nitrogen atoms from the triazole component and one from the pyridine ring. Such nitrogen-rich heterocycles are often valuable in drug discovery as they can form multiple hydrogen bonds with biological targets, enhancing binding affinity and specificity. The fused nature of the ring system contributes to the molecule's rigidity, which can be advantageous for maintaining specific conformations required for biological activity.

Structural Analysis

Structural analysis of 8-Chloro-3-phenyl- triazolo[4,3-a]pyridine reveals several important features that contribute to its chemical reactivity and potential biological interactions. The compound exists as a planar or near-planar molecule due to the fused ring system, which restricts rotation and enforces a specific three-dimensional orientation.

The electron distribution within the molecule is influenced by the electronegative chlorine atom and the electron-rich nitrogen atoms of the triazole ring. This electronic configuration creates regions of varying electron density, which can be crucial for interaction with biological targets. The phenyl group at position 3 extends the π-electron system of the molecule, potentially enhancing its ability to engage in π-π stacking interactions with aromatic amino acid residues in proteins—a common feature in drug-receptor interactions.

The structural features of this compound can be visualized through chemical structure depictions and 3D conformational models, which are available in chemical databases . These visual representations assist researchers in understanding the spatial arrangement of atoms and functional groups, which is essential for structure-based drug design and optimization studies.

Synthesis Methods

Common Synthesis Routes

The synthesis of 8-Chloro-3-phenyl- triazolo[4,3-a]pyridine typically involves cyclization reactions of appropriate precursors. One of the most common synthetic approaches employs the reaction between 3-phenyl-1H- triazole and 2-chloropyridine. This synthetic route represents a convergent approach that efficiently constructs the fused heterocyclic system through the formation of a new C-N bond.

Other potential synthetic strategies might involve modifications of existing triazolopyridine scaffolds or the construction of the triazole ring on a pre-formed pyridine substrate. These alternative approaches can provide flexibility in the synthesis of analogues and derivatives with varying substitution patterns, which is valuable for structure-activity relationship studies in drug discovery programs.

Reaction Conditions and Parameters

The cyclization reaction between 3-phenyl-1H- triazole and 2-chloropyridine typically requires specific reaction conditions to proceed efficiently. The reaction is usually performed in the presence of a base such as potassium carbonate (K₂CO₃), which serves to deprotonate the triazole and facilitate nucleophilic attack on the pyridine ring. The reaction medium commonly employs polar aprotic solvents like dimethylformamide (DMF), which effectively dissolve both starting materials and facilitate the reaction.

Elevated temperatures are typically required to overcome the activation energy barrier of the cyclization process, with reactions often conducted at temperatures ranging from 80-150°C depending on the specific protocol. The reaction time can vary from several hours to days, with progress typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion.

Purification Techniques

Following the synthesis of 8-Chloro-3-phenyl- triazolo[4,3-a]pyridine, purification is essential to obtain the compound with high purity for biological testing or further chemical modifications. Standard purification techniques employed for this class of compounds typically include column chromatography using silica gel as the stationary phase and appropriate solvent systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol gradients.

Recrystallization from suitable solvents such as ethanol, acetone, or ethyl acetate can also be employed to improve purity, especially for larger-scale preparations. For analytical purposes or when exceptionally high purity is required, preparative high-performance liquid chromatography (HPLC) might be utilized. The purity of the final compound can be assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Biological and Pharmaceutical Applications

Antifungal Properties

Research on 8-Chloro-3-phenyl- triazolo[4,3-a]pyridine and structurally related derivatives has indicated potential antifungal properties. The triazole-containing heterocycles have a well-established history in antifungal drug development, with commercial antifungal agents such as fluconazole and itraconazole sharing the triazole motif. The specific arrangement of nitrogen atoms in the triazole ring, combined with the substitution pattern featuring a chlorine atom and phenyl group, may contribute to the compound's ability to interact with fungal targets.

The mechanism of antifungal activity likely involves inhibition of fungal cytochrome P450 enzymes, particularly 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungal cell membranes. This mechanism is common among azole antifungals and may explain the observed antifungal properties of triazolopyridine derivatives including 8-Chloro-3-phenyl- triazolo[4,3-a]pyridine.

Insecticidal Applications

Another significant application area for 8-Chloro-3-phenyl- triazolo[4,3-a]pyridine is its potential use as an insecticide. Heterocyclic compounds featuring nitrogen-containing rings have demonstrated effectiveness as insecticidal agents, often through mechanisms involving interference with insect nervous system function or developmental processes.

The specific structural features of 8-Chloro-3-phenyl- triazolo[4,3-a]pyridine, including the chloro substituent and the triazolopyridine scaffold, may contribute to its insecticidal properties by enabling interaction with insect-specific biological targets. The development of novel insecticides based on this scaffold could potentially address issues of resistance to existing insecticide classes, providing valuable tools for agricultural pest management and public health applications.

Adenosine Receptor Antagonism

Research has also explored the potential of 8-Chloro-3-phenyl- triazolo[4,3-a]pyridine and related compounds as adenosine receptor antagonists. Adenosine receptors are G protein-coupled receptors that mediate the physiological actions of adenosine, with four subtypes (A₁, A₂A, A₂B, and A₃) identified in humans. These receptors are involved in numerous physiological processes, including cardiovascular function, neurotransmission, immune response, and sleep regulation.

Antagonists of adenosine receptors have therapeutic potential in various conditions, including Parkinson's disease, depression, and inflammatory disorders. The structural features of 8-Chloro-3-phenyl- triazolo[4,3-a]pyridine may enable it to bind to adenosine receptors and block the actions of endogenous adenosine, leading to specific physiological effects that could be therapeutically valuable.

ManufacturerProduct NumberDescriptionQuantityPrice (USD)Purity
Alichem1357826488-Chloro-3-phenyl- triazolo[4,3-a]pyridine1g$624.80Not specified
CrysdotCD112796498-Chloro-3-phenyl- triazolo[4,3-a]pyridine1g$698.0095+%

These prices reflect the specialized nature of the compound and the relatively complex synthesis required for its production . The high cost per gram also suggests that current manufacturing is conducted on a small scale, which typically results in higher production costs compared to bulk chemical manufacturing processes.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 8-Chloro-3-phenyl- triazolo[4,3-a]pyridine should prioritize comprehensive structure-activity relationship (SAR) studies to understand how modifications to the basic scaffold affect biological activity. Such studies would involve synthesizing a series of analogues with variations in:

  • The position and nature of halogen substituents on the pyridine ring

  • Substitution patterns on the phenyl ring at position 3

  • Replacement of the phenyl group with other aromatic or heterocyclic systems

  • Introduction of additional functional groups at various positions of the scaffold

These systematic modifications would generate valuable data on how structural changes impact biological activity, providing guidance for the rational design of optimized compounds with enhanced potency, selectivity, and pharmacokinetic properties.

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